

Technical Support Center: Navigating the Placebo Effect in Sativex (Nabiximols) Pain Studies

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Compound of Interest		
Compound Name:	Sativex	
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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and interpreting clinical trials of **Sativex** (nabiximols) for pain, with a specific focus on mitigating the significant challenge of the placebo effect.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a high placebo response in our **Sativex** trial for neuropathic pain. Is this a common finding?

A: Yes, a high placebo response is a well-documented phenomenon in clinical trials for pain, and particularly in studies involving cannabis-based medicines like **Sativex**.[1][2][3] The media attention and patient expectations surrounding cannabinoids can contribute to a significant placebo effect.[1][2] In some **Sativex** studies for neuropathic pain, the placebo response has been substantial enough to mask the therapeutic benefit of the active drug when comparing group averages.[4]

Q2: What are the key factors contributing to the placebo effect in pain studies?

Troubleshooting & Optimization





A: The placebo effect in pain is a complex psycho-biological phenomenon driven by several factors:

- Expectation of Benefit: Patients who believe they are receiving an active treatment are more likely to report pain improvement.[5]
- Response Bias: Participants may report improvement to please researchers or because of the rapport built with study staff.[5]
- Classical Conditioning: The distinct smell and taste of cannabis-based medicines can create conditioned responses.[6]
- Psychological and Cultural Factors: Pre-existing beliefs and societal views about cannabis can influence patient-reported outcomes.[5][7]

Q3: How can we adjust our experimental design to minimize the placebo effect before starting a trial?

A: Several a priori strategies can be implemented:

- Placebo Run-in Period: A single-blind placebo lead-in phase can be used to identify and exclude high placebo responders before randomization.[5][8] However, meta-analyses have shown mixed results on the effectiveness of this approach.[5]
- Stringent Inclusion/Exclusion Criteria: Exclude patients with highly variable baseline pain reports.[5] Consider screening for psychological factors, as depression has been identified as a potential confounder in **Sativex** trials.[9]
- Patient and Staff Training: Educate patients on accurate pain reporting and the nature of the placebo effect.[10] Train staff to maintain neutrality and avoid leading questions.[5]
- Enriched Enrollment Randomized Withdrawal (EERW) Design: In this design, all patients
 initially receive the active drug. Those who respond positively are then randomized to either
 continue the active drug or switch to a placebo. This design can be effective in
 demonstrating the maintenance of efficacy.[11]

Q4: During our trial, we suspect a significant placebo response is occurring. What can we do?



A: While mid-trial changes are complex, here are some considerations for analysis and for future trial design:

- Analyze Subgroups: Post-hoc analysis of patient subgroups may reveal differential treatment effects.
- Measure Patient Expectations: Incorporating questionnaires to gauge patient expectations can provide valuable data for interpreting results.
- Objective Outcome Measures: Where possible, complement subjective pain scores with more objective measures, although this is challenging in pain studies.

Q5: How can we effectively blind a study when Sativex has a distinct taste and smell?

A: This is a significant challenge for cannabis-based medicine trials. While a perfect solution is difficult, consider the following:

- Active Placebo: An active placebo that mimics some of the subjective effects of Sativex
 without the analgesic properties could be considered, though this introduces its own set of
 complexities.
- Careful Formulation of the Placebo: The placebo should be matched as closely as possible in terms of color, taste, and smell.[12]

Data Presentation: Sativex vs. Placebo in Neuropathic and Cancer Pain

The following tables summarize quantitative data from key clinical trials of **Sativex** in pain management.

Table 1: **Sativex** in Neuropathic Pain



Study Populatio n	N	Treatmen t Duration	Primary Outcome Measure	Sativex Mean Change from Baseline	Placebo Mean Change from Baseline	P-value
Neuropathi c pain with allodynia	125	4 weeks	Pain Intensity Score (0- 10 NRS)	-1.48	-0.52	0.004
Central neuropathi c pain in MS	66	4 weeks	Pain Intensity Score (0- 10 NRS)	-2.7	-1.4	0.005
Refractory central neuropathi c pain in MS	339	14 weeks	Pain Intensity Score (0- 10 NRS)	-1.93	-1.76	0.47
Peripheral neuropathi c pain (diabetes)	297	14 weeks	Pain Intensity Score (0- 10 NRS)	-1.67	-1.55	0.63

Data sourced from multiple clinical trials.[4][6]

Table 2: Sativex in Cancer-Related Pain



Study Populatio n	N	Treatmen t Duration	Primary Outcome Measure	Sativex Mean Change from Baseline	Placebo Mean Change from Baseline	P-value
Intractable cancer- related pain	177	2 weeks	Pain Intensity Score (0- 10 NRS)	-1.37	-0.69	0.014
Opioid- refractory cancer pain (low dose)	~90/group	5 weeks	Pain Intensity Score (0- 11 NRS)	-1.5	-0.8	0.024
Opioid- refractory cancer pain (medium dose)	~90/group	5 weeks	Pain Intensity Score (0- 11 NRS)	-1.2	-0.8	0.178
Opioid- refractory cancer pain (high dose)	~90/group	5 weeks	Pain Intensity Score (0- 11 NRS)	-1.0	-0.8	0.555

Data sourced from multiple clinical trials.[6][13][14]

Experimental Protocols

Example Protocol: Double-Blind, Randomized, Placebo-Controlled, Parallel-Group Study of **Sativex** for Neuropathic Pain

· Patient Screening and Baseline:



- Inclusion criteria: Adults with chronic neuropathic pain of at least 3 months duration, with a baseline pain score of ≥ 4 on a 0-10 Numerical Rating Scale (NRS).[15]
- Exclusion criteria: History of severe psychiatric disorders, unstable cardiovascular disease, or substance abuse.[16]
- Establish a 7-day baseline period where patients record their pain scores daily.[15]

Randomization:

- Eligible patients are randomized in a 1:1 ratio to receive either Sativex or a matching placebo.[17]
- Randomization should be double-blind, where neither the patient nor the investigator knows the treatment allocation.[15]

Dosing and Titration:

- Patients initiate treatment with a single spray in the evening.
- The dose is titrated over a 2-week period, with patients gradually increasing the number of sprays per day based on efficacy and tolerability, up to a maximum permitted dose (e.g., 12 sprays per day).[1][18]
- Patients should maintain a stable dose for the remainder of the treatment period (e.g., 3-10 weeks).[19]

• Outcome Assessment:

- The primary efficacy endpoint is the change from baseline in the mean daily pain NRS score at the end of the treatment period.[15][17]
- Secondary endpoints can include changes in sleep quality, anxiety, depression, and quality of life, measured using validated scales.[15]

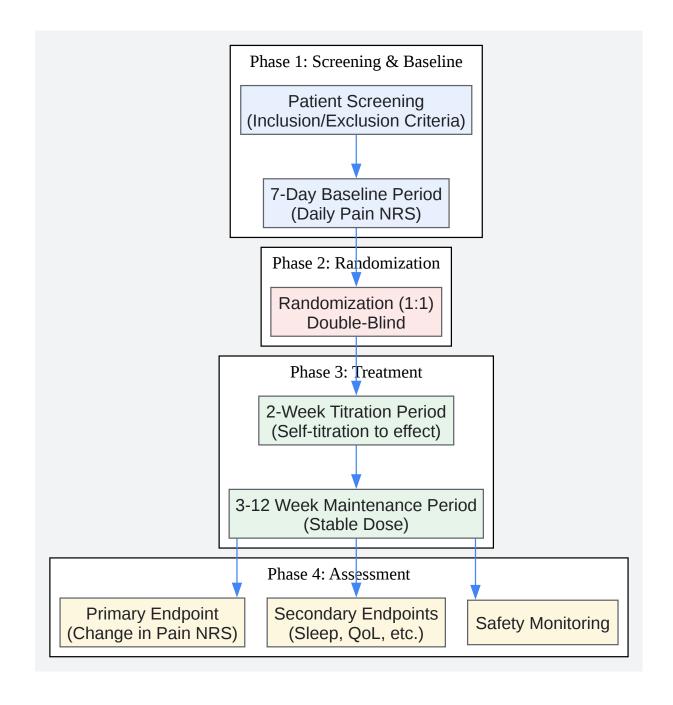
Safety Monitoring:

Adverse events are recorded at each study visit.

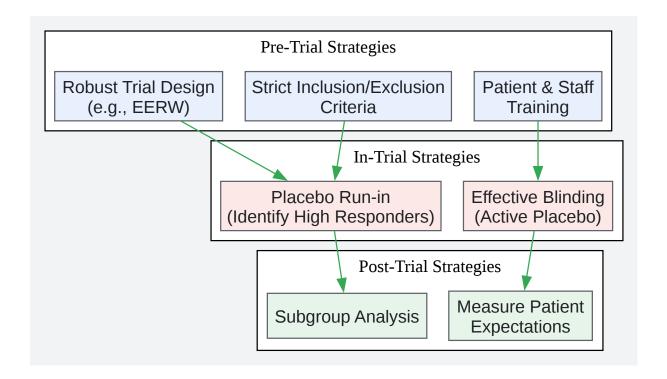


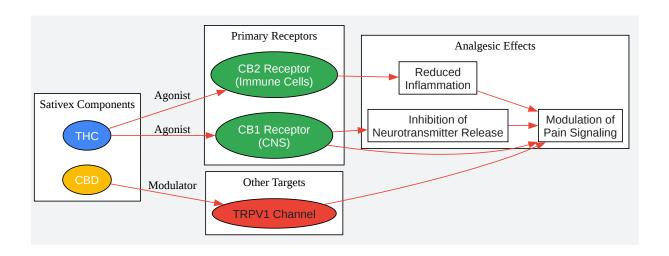
Visualizations











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